Product packaging for 2,4-Dimethoxyamphetamine, (R)-(Cat. No.:CAS No. 67313-94-4)

2,4-Dimethoxyamphetamine, (R)-

Cat. No.: B12779889
CAS No.: 67313-94-4
M. Wt: 195.26 g/mol
InChI Key: DQWOZMUBHQPFFF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Scientific Genesis and Early Research of Substituted Amphetamines

The journey into substituted amphetamines began in the late 19th century. Amphetamine itself, known chemically as phenylisopropylamine, was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu in Germany. wikipedia.orgwikiwand.comwikidoc.org This synthesis was part of a series of investigations into compounds related to ephedrine (B3423809), a plant-derived substance isolated that same year by Nagai Nagayoshi. wikipedia.orgwikiwand.comwikidoc.org Despite its early synthesis, the pharmacological potential of amphetamine remained unrecognized for four decades. wikipedia.orgwikidoc.org

It wasn't until 1927 that the pharmacologist Gordon Alles independently re-synthesized amphetamine while searching for a synthetic alternative to ephedrine and discovered its physiological effects. wikipedia.orgwikidoc.orgnih.gov This discovery led to its commercialization in the 1930s as an inhaler for nasal congestion under the trade name Benzedrine. wikipedia.orgwikipedia.org Subsequently, its stimulant properties were recognized and applied in various contexts, including military use during World War II to enhance alertness. wikipedia.orgwikidoc.orgnih.gov

The concept of "substituted amphetamines" emerged as chemists began to modify the core amphetamine structure. wikipedia.org This class of compounds is formed by replacing one or more hydrogen atoms on the amphetamine molecule with other functional groups. wikipedia.org This line of research gained momentum in the mid-20th century, leading to the synthesis of numerous derivatives. wikipedia.org The work of American chemist Alexander Shulgin, beginning in the 1970s, was particularly influential in systematically synthesizing and characterizing a wide array of substituted amphetamines, contributing significantly to the scientific understanding of their structure-activity relationships. wikipedia.orgacs.org

Table 1: Timeline of Early Amphetamine Research

Year Event Researcher(s) Significance
1887 First synthesis of amphetamine (phenylisopropylamine). wikipedia.orgwikidoc.orgwhisperingoakslodge.com Lazăr Edeleanu Marks the chemical genesis of the amphetamine class.
1887 Isolation of ephedrine from the Ma-Huang plant. wikipedia.orgwikidoc.org Nagai Nagayoshi Provided a natural model compound that spurred related research.
1893 Synthesis of methamphetamine from ephedrine. wikipedia.org Nagai Nagayoshi Created a methylated derivative of amphetamine.
1927 Pharmacological properties of amphetamine discovered. wikipedia.orgwikidoc.orgnih.gov Gordon Alles Uncovered the stimulant effects of the compound.
1934 Amphetamine marketed as Benzedrine inhaler. wikipedia.org Smith, Kline & French First commercial and medical application of amphetamine.
1960s Rise in research of modified "designer amphetamines". wikipedia.org Various Exploration into compounds like MDA and PMA began.
1970s Systematic synthesis and study of phenethylamines. wikipedia.orgacs.org Alexander Shulgin Greatly expanded the field of substituted amphetamines.

Relationship to the Dimethoxyamphetamine Class and Phenethylamine (B48288) Derivatives

(R)-2,4-Dimethoxyamphetamine belongs to two important chemical families: phenethylamine derivatives and the dimethoxyamphetamine (DMA) class.

Phenethylamine Derivatives: The foundational structure for this entire class of compounds is 2-phenylethylamine, a molecule consisting of a phenyl ring attached to an ethylamine (B1201723) side chain. acs.orgwikipedia.orgpublish.csiro.au This simple monoamine occurs widely in nature and also forms the backbone of critical endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). acs.orgnih.gov Substituted phenethylamines are a vast group of compounds created by adding substituents to the phenethylamine core structure. wikipedia.org Amphetamines are a specific subgroup of phenethylamines characterized by the presence of a methyl group at the alpha position of the ethylamine side chain. wikidoc.orgwikipedia.org This alpha-methylation is a defining structural feature of amphetamine and its derivatives, including 2,4-DMA.

Dimethoxyamphetamine (DMA) Class: 2,4-Dimethoxyamphetamine (B6434301) (2,4-DMA) is a member of the dimethoxyamphetamine (DMA) series of compounds. wikipedia.orgwikipedia.org These are amphetamine derivatives distinguished by the presence of two methoxy (B1213986) (–OCH₃) groups on the phenyl ring. ontosight.ai There are six possible positional isomers of DMA, depending on where the two methoxy groups are attached to the ring. wikipedia.org Research, notably by Alexander Shulgin, has characterized the differences between these isomers. wikipedia.orgwikipedia.orgwikidoc.org

The specific compound 2,4-DMA is structurally defined by an amphetamine core with methoxy groups at the 2nd and 4th positions of the phenyl ring. wikipedia.orgontosight.ai As a chiral compound, amphetamine and its derivatives exist in two different stereoisomers, or enantiomers: (R)- and (S)-isomers. nih.gov (R)-2,4-Dimethoxyamphetamine is the specific right-handed enantiomer of this compound. Scientific studies on structure-activity relationships have shown that the precise positioning of substituents on the phenyl ring, such as the 2,4-dimethoxy pattern, is a critical determinant of a compound's pharmacological profile. nih.govresearchgate.net

Table 2: Positional Isomers of Dimethoxyamphetamine (DMA)

Compound Name Abbreviation Methoxy Group Positions
2,3-Dimethoxyamphetamine 2,3-DMA 2 and 3
2,4-Dimethoxyamphetamine 2,4-DMA 2 and 4
2,5-Dimethoxyamphetamine (B1679032) 2,5-DMA 2 and 5
2,6-Dimethoxyamphetamine 2,6-DMA 2 and 6
3,4-Dimethoxyamphetamine 3,4-DMA 3 and 4
3,5-Dimethoxyamphetamine 3,5-DMA 3 and 5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B12779889 2,4-Dimethoxyamphetamine, (R)- CAS No. 67313-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67313-94-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-1-(2,4-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m1/s1

InChI Key

DQWOZMUBHQPFFF-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=C(C=C(C=C1)OC)OC)N

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)N

Origin of Product

United States

Synthesis and Enantioselective Production of R 2,4 Dimethoxyamphetamine

Chemical Synthetic Pathways

The chemical synthesis of (R)-2,4-DMA relies on stereocontrolled reactions to achieve the desired enantiomeric purity. Asymmetric synthesis and stereoselective reduction are the principal strategies employed.

Asymmetric Synthesis Methodologies

Asymmetric synthesis introduces chirality into the molecule early in the synthetic sequence. A common approach involves the use of a chiral auxiliary. For instance, 2,4-dimethoxyphenylacetone can be condensed with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine intermediate. mdma.chgoogle.com Subsequent reduction of this imine leads to a pair of diastereomers, which can then be separated. The chiral auxiliary is later removed to yield the desired (R)-enantiomer of 2,4-dimethoxyamphetamine (B6434301). mdma.ch This method allows for the preparation of the target compound with high enantiomeric excess. mdma.ch

Another strategy involves starting with a chiral precursor. For example, a regioselective addition of an aryl lithium reagent to commercially available (S)-(+)-propylene oxide can produce the corresponding (S)-aryl-2-propanol. researchgate.net This chiral alcohol can then be converted to the (R)-amphetamine through a series of steps including tosylation, azide displacement, and hydrogenation. researchgate.net

Stereoselective Reduction Approaches

Stereoselective reduction is a key step in many synthetic routes to (R)-2,4-DMA. After the formation of a chiral imine from 2,4-dimethoxyphenylacetone and a chiral amine like (R)-α-methylbenzylamine, the diastereoselective reduction of the C=N double bond is performed. mdma.chgoogle.com Catalytic hydrogenation over Raney nickel is a frequently used method for this reduction. mdma.chgoogle.com The stereochemical outcome of the reduction is influenced by the chiral auxiliary, leading to a preponderance of one diastereomer. mdma.ch Following the reduction, the resulting N-(α-phenethyl)phenylisopropylamine diastereomers are separated, often by crystallization. mdma.ch The final step involves the hydrogenolysis of the pure diastereomer to remove the chiral auxiliary, affording the enantiomerically pure (R)-2,4-dimethoxyamphetamine. mdma.chgoogle.com

Biocatalytic Production of (R)-2,4-Dimethoxyamphetamine

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral amines like (R)-2,4-DMA. This approach utilizes enzymes or whole microbial systems to catalyze the enantioselective synthesis.

Enzymatic Transamination and Stereoselectivity

Enzymatic transamination is a powerful tool for the asymmetric synthesis of chiral amines. Transaminases, which are pyridoxal 5'-phosphate (PLP) dependent enzymes, can catalyze the transfer of an amino group from an amino donor to a prochiral ketone. dovepress.com For the synthesis of (R)-2,4-DMA, a transaminase can be used to aminate 2,4-dimethoxyphenylacetone. The stereoselectivity of the transaminase is crucial, as it determines the enantiomeric purity of the final product. Engineered transaminases have been developed with high activity and stereoselectivity for bulky aromatic substrates. dovepress.com In one study, the use of (R)-1-phenylethylamine as an amino donor with an engineered transaminase resulted in the production of (R)-3,4-dimethoxyamphetamine in 82% yield and with an enantiomeric excess greater than 99%. dovepress.com

Microbial Systems for Enantiomer Production

Whole microbial cells can be employed as catalysts for the enantioselective production of (R)-2,4-DMA. This approach has the advantage of not requiring the isolation and purification of specific enzymes. Certain microorganisms naturally possess transaminases with high stereoselectivity. For example, a soil isolate, Arthrobacter sp. KNK168, has been shown to aminate 3,4-dimethoxyphenylacetone in the presence of sec-butylamine as an amino donor to produce (R)-3,4-dimethoxyamphetamine with an enantiomeric excess greater than 99%. nih.gov In contrast, another soil isolate, Pseudomonas sp. KNK425, produces the (S)-isomer with high enantioselectivity under the same conditions, highlighting the specificity of microbial systems. nih.gov

Radiosynthesis for Advanced Research Applications

For advanced research applications, particularly in neuroimaging with Positron Emission Tomography (PET), it is necessary to label (R)-2,4-DMA with a positron-emitting radionuclide, most commonly carbon-11 ([¹¹C]). nih.gov The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient radiosynthesis methods.

A plausible method for the radiosynthesis of [¹¹C]-(R)-2,4-DMA would involve the methylation of a suitable precursor. If a desmethyl precursor of (R)-2,4-DMA at one of the methoxy (B1213986) positions is available, it could be reacted with a ¹¹C-methylating agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. This reaction would introduce the carbon-11 label in the final step of the synthesis. For example, the O-methylation of a phenolic precursor can be achieved under basic conditions. The resulting [¹¹C]-(R)-2,4-DMA would then be rapidly purified, typically by high-performance liquid chromatography (HPLC), to ensure it is suitable for in vivo studies. This late-stage radiolabeling approach maximizes the incorporation of the short-lived radionuclide into the target molecule.

Data Tables

Table 1: Comparison of Synthetic Methodologies for (R)-2,4-Dimethoxyamphetamine

Methodology Key Reagents/Catalysts Stereocontrol Advantages Disadvantages
Asymmetric Synthesis Chiral auxiliary (e.g., (R)-α-methylbenzylamine), 2,4-dimethoxyphenylacetone Formation of diastereomers High enantiomeric purity achievable Requires separation of diastereomers and removal of auxiliary
Stereoselective Reduction Raney nickel, chiral imine Diastereoselective hydrogenation Well-established method May require optimization of reaction conditions for high diastereoselectivity
Enzymatic Transamination Transaminase enzyme, amino donor (e.g., (R)-1-phenylethylamine) Enantioselective enzymatic reaction High enantioselectivity, mild reaction conditions Requires specific enzymes which may need to be engineered

| Microbial Production | Whole microbial cells (e.g., Arthrobacter sp. KNK168), sec-butylamine | Stereospecificity of microbial enzymes | Green and sustainable, high enantiomeric excess | Requires screening for suitable microorganisms, potential for side reactions |

Table 2: Key Parameters in the Production of (R)-Dimethoxyamphetamine Enantiomers

Parameter Chemical Synthesis Biocatalytic Production
Starting Material 2,4-dimethoxyphenylacetone 3,4-dimethoxyphenylacetone
Chiral Source Chiral auxiliary or chiral starting material Enzyme or whole microbial cell
Typical Enantiomeric Excess >95% >99% dovepress.comnih.gov
Reaction Conditions Often requires non-physiological temperatures and pressures Typically mild, aqueous conditions

| Byproducts | Diastereomers, products from auxiliary removal | Minimal byproducts due to high selectivity |

Compound Names Mentioned in the Article

(R)-2,4-Dimethoxyamphetamine

2,4-dimethoxyphenylacetone

(R)-α-methylbenzylamine

(S)-(+)-propylene oxide

N-(α-phenethyl)phenylisopropylamine

(R)-1-phenylethylamine

(R)-3,4-dimethoxyamphetamine

3,4-dimethoxyphenylacetone

sec-butylamine

(S)-3,4-dimethoxyamphetamine

[¹¹C]methyl iodide

[¹¹C]methyl triflate

Pharmacological Profile and Receptor Interactions of R 2,4 Dimethoxyamphetamine

Serotonergic Receptor System Modulation

The serotonin (B10506) 5-HT2A receptor is a primary target for psychedelic phenethylamines and amphetamines. Studies on various dimethoxyamphetamine (DMA) derivatives consistently show that these compounds exhibit affinity for 5-HT2 receptors. Specifically for the 2,5-DMA series, there is a preferential high affinity for 5-HT2 receptors over 5-HT1 receptors. nih.gov These derivatives typically act as agonists or partial agonists at the 5-HT2A receptor. nih.gov The (R)-enantiomer of 2,5-DMA derivatives is generally the more potent isomer at 5-HT2A receptors. nih.gov Although direct binding values for (R)-2,4-DMA are not specified in the available research, the structure-activity relationships of related compounds suggest it would also engage the 5-HT2A receptor, likely as an agonist. The potency and efficacy would be determined by how the 2,4-methoxy substitution pattern affects the conformational fit within the receptor's binding pocket compared to the more studied 2,5- and 2,4,5-substituted analogs.

Substituted amphetamines often show a lack of high selectivity between the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) due to the high degree of sequence homology in the ligand-binding sites of these receptors. nih.govfrontiersin.org For instance, 2,5-dimethoxy-4-bromoamphetamine (DOB) binds with high affinity to both 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org Similarly, 2,5-dimethoxy-4-iodoamphetamine (DOI) is an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Research on a range of 4-alkoxy-substituted 2,5-dimethoxyamphetamines shows binding to both 5-HT2A and 5-HT2C receptors, with affinity generally increasing with the lipophilicity of the 4-position substituent. nih.govfrontiersin.org It is therefore highly probable that (R)-2,4-DMA also interacts with 5-HT2B and 5-HT2C receptors, though its specific affinity and selectivity profile relative to the 5-HT2A receptor remains to be fully characterized.

Chirality is a crucial factor in the pharmacological activity of amphetamines, as biological targets like receptors are themselves chiral. For amphetamine derivatives interacting with serotonin receptors, one enantiomer typically displays significantly higher affinity and/or potency than the other. In the case of 2,5-dimethoxy-substituted amphetamines, the (R)-(-) isomer is consistently reported as the more potent enantiomer at postsynaptic 5-HT2 receptors. nih.gov This stereoselectivity is a key feature of these compounds. For example, (R)-(-)-DOI is the more active stereoisomer compared to its (S)-(+) counterpart. wikipedia.org This preference is attributed to a more favorable three-point interaction of the (R)-enantiomer within the chiral environment of the receptor's binding site. Therefore, it is established that the (R)-configuration of 2,4-DMA is the pharmacologically more significant isomer for interactions with serotonin receptors.

Other Neurotransmitter System Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein-coupled receptor activated by endogenous trace amines as well as amphetamine-like psychostimulants. nih.gov Amphetamines are known agonists of TAAR1, and this interaction is thought to modulate dopaminergic systems. nih.govfrontiersin.org However, studies on 4-alkoxy-2,5-dimethoxy substituted amphetamines have shown that these specific derivatives did not activate human TAAR1. frontiersin.org In contrast, their phenethylamine (B48288) counterparts (without the alpha-methyl group) did bind to rat TAAR1. nih.govfrontiersin.org This suggests that the alpha-methyl group, which defines the amphetamine structure, can significantly influence TAAR1 engagement depending on the other substitutions on the phenyl ring. While direct data for 2,4-DMA is unavailable, the findings from the closely related 2,5-dimethoxy series indicate that its interaction with TAAR1 may be weak or negligible.

Monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT)—are primary targets for amphetamine and its derivatives. wikipedia.orgnih.gov These drugs can act as inhibitors of reuptake and/or as substrates that promote neurotransmitter efflux. nih.gov The substitution pattern on the phenyl ring heavily influences the affinity and selectivity for these transporters. For example, the hallucinogenic amphetamine derivative DOI shows high affinity for SERT but very low affinity for DAT and NET (Ki > 10,000 nM). wikipedia.org Studies on another related compound, 2,5-dimethoxy-4-methylamphetamine (DOM), also revealed no significant affinity for the serotonin transporter. sci-hub.senih.gov This contrasts with unsubstituted amphetamine, which has a higher affinity for DAT and NET than for SERT. nih.gov Given the data from structurally similar psychedelic amphetamines, it is likely that (R)-2,4-DMA has a low affinity for DAT and NET. Its interaction with SERT is less certain but may also be weak, distinguishing its profile from non-psychedelic amphetamines.

Comparative Pharmacology within Substituted Amphetamines

The pharmacological characteristics of (R)-2,4-Dimethoxyamphetamine (2,4-DMA) are best understood in the context of its structural relatives. The placement of methoxy (B1213986) groups, the nature of the substituent at the 4-position of the phenyl ring, and the stereochemistry of the amphetamine side chain all contribute significantly to the receptor interaction profile. This section compares (R)-2,4-DMA with a series of key substituted amphetamine analogues to elucidate these structure-activity relationships.

(R)-2,4-DMA is a low-potency full agonist of the serotonin 5-HT2A receptor, with a reported half-maximal effective concentration (EC50) of 2,950 nM and a maximal efficacy (Emax) of 117%. Its potency is noted to be greater than that of 3,4,5-trimethoxyamphetamine (TMA-1) but less than that of 2,4,5-trimethoxyamphetamine (B90205) (TMA-2).

The analogues discussed below belong primarily to two series: the 2,5-dimethoxy-4-substituted amphetamines (DOx series) and the trimethoxyamphetamines (TMA series). These compounds are known for their interactions with serotonin receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C), which are G-protein coupled receptors involved in a wide range of central nervous system processes. Agonism at the 5-HT2A receptor is a key characteristic of classic psychedelic compounds.

DOM (2,5-Dimethoxy-4-methylamphetamine): As a foundational compound in the DOx series, DOM demonstrates significant affinity for serotonin receptors. Its interaction is characterized by direct stimulation of central 5-HT receptors.

DOB (2,5-Dimethoxy-4-bromoamphetamine): DOB is a potent partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Due to its selectivity within the 5-HT2 subfamily, it is frequently utilized in scientific research. wikipedia.org The (R)-enantiomer of DOB is the more active stereoisomer.

DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent agonist of the 5-HT2A and 5-HT2C receptors, DOI is a widely used research tool. wikipedia.orgnih.gov It exhibits approximately 5- to 12-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. wikipedia.org Similar to other DOx compounds, the (R)-(-) stereoisomer is the more active form. wikipedia.org

DOC (2,5-Dimethoxy-4-chloroamphetamine): DOC acts as a serotonin 5-HT2A and 5-HT2C receptor agonist. wikipedia.org Its effects are primarily mediated through its action on the 5-HT2A receptor. wikipedia.orgchemeurope.com The (R)-(-) stereoisomer of DOC is also the more active one. wikipedia.orgchemeurope.com

TMA-1 (3,4,5-Trimethoxyamphetamine): Also known as α-methylmescaline, TMA-1 is the amphetamine analogue of mescaline. wikipedia.org It is a low-potency partial agonist at the 5-HT2A receptor and is significantly less potent than its 2,4,5-isomer, TMA-2. wikipedia.org

TMA-2 (2,4,5-Trimethoxyamphetamine): This compound is a potent psychedelic and acts as an agonist at the 5-HT2A and 5-HT2B receptors, with less activity at the 5-HT2C receptor. wikipedia.orgnih.gov The 2,4,5-substitution pattern of the methoxy groups is considered crucial for its significant psychoactive potential compared to other TMA isomers. nih.gov

Comparative Receptor Interaction Profile of Substituted Amphetamines
CompoundReceptor TargetBinding Affinity (Ki, nM)Potency (EC50, nM)Efficacy (Emax, %)
2,4-DMA5-HT2AN/A2,950117
TMA-15-HT2A>12,0001,70040
TMA-25-HT2A1,300 - 1,65019084
DOI5-HT2A0.91 (R-isomer)N/AN/A
DOI5-HT2C4.6 (R-isomer)N/AN/A
DOB5-HT2A0.56 (R-isomer)N/AN/A
DOB5-HT2C2.3 (R-isomer)N/AN/A

Data compiled from multiple sources. N/A indicates data not available in the reviewed sources.

The affinity and functional activity of substituted amphetamines at serotonin receptors are governed by specific structural features. Subtle changes to the molecule can result in significant shifts in its pharmacological profile.

Methoxy Group Positioning: The arrangement of methoxy groups on the phenyl ring is a critical determinant of activity. The 2,4,5-trimethoxy substitution pattern found in TMA-2 confers substantially higher potency than the 3,4,5-trimethoxy pattern of TMA-1 (the amphetamine analogue of mescaline). nih.gov For the DOx series, the 2,5-dimethoxy pattern is a foundational element for high affinity at 5-HT2 receptors.

4-Position Substituent: In the 2,5-dimethoxyamphetamine (B1679032) series (DOx), the identity of the substituent at the 4-position strongly modulates receptor affinity and selectivity. Generally, increasing the size and lipophilicity of the 4-position substituent (e.g., from methyl in DOM to bromo in DOB and iodo in DOI) leads to increased binding affinity at 5-HT2A and 5-HT2C receptors. nih.govnih.gov

Alpha-Methyl (α-Me) Group: The presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain (which defines these compounds as amphetamines rather than phenethylamines) has a significant impact on functional activity. While the α-methyl group may have a minor influence on binding affinity for 5-HT2A/C receptors, it generally increases the efficacy of the compound at the 5-HT2A receptor. nih.govnih.gov Phenylisopropylamines (amphetamines) are typically more efficacious agonists than their phenethylamine counterparts. nih.govblossomanalysis.com

Stereochemistry: The amphetamine structure contains a stereocenter at the alpha-carbon. For the potent DOx series (DOM, DOB, DOI, DOC), the (R)-enantiomer is consistently the more active stereoisomer, binding with higher affinity to 5-HT2 receptors compared to the (S)-enantiomer. wikipedia.orgnih.govwikipedia.org This stereoselectivity highlights a specific conformational requirement for optimal receptor interaction.

Structure Activity Relationships Sar of R 2,4 Dimethoxyamphetamine and Analogues

Influence of Alpha-Methyl Group on Pharmacological Activity

The presence of a methyl group at the alpha (α) position of the ethylamine (B1201723) side chain is a defining characteristic of amphetamines, distinguishing them from their phenethylamine (B48288) counterparts. This single modification significantly impacts the pharmacological and pharmacokinetic properties of the molecule.

Introduction of an α-methyl group generally has a minor influence on the binding affinity for serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov However, this structural change is associated with an increase in psychoactive potency in humans. frontiersin.org This enhancement is not due to stronger receptor binding but is thought to stem from two primary factors: increased metabolic stability and higher intrinsic activity at the receptor. frontiersin.org The α-methyl group provides steric hindrance, protecting the amine from metabolism by monoamine oxidase (MAO), thereby prolonging the compound's duration of action.

Conversely, for the trace amine-associated receptor 1 (TAAR1), the addition of an α-methyl group can be detrimental to potency. Studies on related phenethylamines have shown that the α-methylated analogues (amphetamines) bind less strongly to TAAR1 compared to their non-methylated phenethylamine counterparts. For instance, phenethylamines generally exhibit higher affinity for TAAR1 (Ki values in the range of 21–3300 nM) compared to their corresponding amphetamine analogues (Ki = 630–3100 nM). nih.govnih.gov This suggests that the α-methyl group introduces a steric or conformational constraint that is unfavorable for optimal interaction with the TAAR1 binding pocket.

Table 1: Comparison of Receptor Binding Affinities (Ki, nM) for Phenethylamine vs. Amphetamine Analogues
ReceptorPhenethylamine AnaloguesAmphetamine AnaloguesReference
TAAR121–3300630–3100 nih.govnih.gov

Impact of Aromatic Substitution Patterns (e.g., 2,4,5-substitution)

The position and nature of substituents on the phenyl ring are critical determinants of the pharmacological activity of amphetamine analogues. Research has consistently shown that a 2,4,5-substitution pattern on the aromatic ring is particularly favorable for producing potent psychedelic effects, primarily through agonism at the 5-HT2A receptor. nih.gov

The compound 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) is considered an archetypal representative of this substitution pattern and is a potent psychedelic. nih.govwikipedia.org The arrangement of the three methoxy (B1213986) groups in the 2, 4, and 5 positions is crucial for its high activity compared to other positional isomers like 3,4,5-trimethoxyamphetamine (TMA), which is significantly less potent. wikipedia.orgdrugsandalcohol.ie This highlights the specific steric and electronic requirements of the 5-HT2A receptor binding pocket, which favorably accommodates the 2,4,5-trimethoxy arrangement.

While (R)-2,4-DMA possesses a different substitution pattern, the principles derived from the 2,4,5-substituted series are informative. For 2,4-DMA, the methoxy groups at positions 2 and 4 contribute to its activity as a low-potency full agonist of the 5-HT2A receptor. wikipedia.org The activity of 2,4-DMA is more potent than 3,4,5-TMA but less potent than 2,4,5-TMA, further underscoring the importance of the substitution pattern in modulating receptor interactions. wikipedia.org

Table 2: 5-HT2A Receptor Activity for Methoxy-Substituted Amphetamines
CompoundSubstitution Pattern5-HT2A Ki (nM)5-HT2A EC50 (nM)Reference
2,4-DMA2,4-dimethoxy-2,950 wikipedia.org
TMA-22,4,5-trimethoxy1,300190 wikipedia.org
TMA3,4,5-trimethoxy-- wikipedia.orgdrugsandalcohol.ie

Chiral Center Configuration and Eutomer/Distomer Activity

The α-methyl group on the ethylamine side chain of amphetamine analogues creates a chiral center, resulting in two stereoisomers (enantiomers): (R)- and (S)-. These enantiomers can exhibit significantly different pharmacological activities. The more potent enantiomer is termed the eutomer , while the less potent one is the distomer . sciex.com

In the broader class of substituted amphetamines, the (R)-enantiomer is often the eutomer for psychedelic activity at the 5-HT2A receptor. For example, in the potent psychedelic 2,5-Dimethoxy-4-bromoamphetamine (DOB), the (R)-(-) isomer is the more active enantiomer. This is a notable finding, as for many other phenethylamines, such as methamphetamine, the (S)-(+) isomer is the more pharmacologically active form in the central nervous system. sciex.com This highlights that the optimal stereochemistry for receptor interaction is highly dependent on the specific substitution pattern of the molecule.

For 2,4-DMA, while specific data on the individual enantiomers is limited, studies on closely related compounds suggest that the (R)-configuration is likely to be the more potent isomer for 5-HT2A receptor-mediated effects. The difference in activity between the eutomer and distomer, known as the eudysmic ratio, can be substantial and underscores the three-dimensional nature of the ligand-receptor interaction. The precise fit of the eutomer into the chiral binding pocket of the receptor leads to a more stable and effective interaction, resulting in a greater biological response.

Effects of 4-Position Substituents on Receptor Binding and Activation

In the family of 2,5-dimethoxyamphetamines (the DOx series), the substituent at the 4-position of the phenyl ring plays a pivotal role in determining the affinity and efficacy at serotonin receptors, particularly the 5-HT2A subtype.

Generally, increasing the size and lipophilicity of the 4-position substituent leads to an increase in binding affinity at both 5-HT2A and 5-HT2C receptors. nih.govnih.govresearchgate.net For instance, the introduction of a methyl group at the 4-position of 2,5-DMA to form DOM (2,5-dimethoxy-4-methylamphetamine) enhances its potency by over an order of magnitude compared to the parent compound. nih.gov Further increasing the alkyl chain length to ethyl (DOET) maintains high potency. nih.gov

However, there is a limit to the size of the substituent that is tolerated for agonist activity. While affinity may continue to increase with larger, more lipophilic groups, efficacy can decrease, and the compound may even become a receptor antagonist. acs.org For example, compounds with bulky 4-position substituents, such as a 4-(R or S)-2-butyl group, exhibit high binding affinity but have lower behavioral potency compared to the 4-methyl analogue (DOM), suggesting they may have reduced agonist efficacy. nih.gov

The electronic properties of the 4-position substituent are also crucial. Electron-withdrawing groups (e.g., halogens like bromo in DOB or iodo in DOI) tend to increase psychotomimetic activity, whereas electron-donating groups can decrease it. nih.gov This suggests that the electronic nature of the 4-position substituent influences the interaction with key residues in the receptor's binding site.

Table 3: Influence of 4-Position Substituent on 5-HT2A Receptor Activity in 2,5-Dimethoxyamphetamines (DOx Series)
Compound4-Position Substituent5-HT2A Ki (nM)Activity ProfileReference
2,5-DMA-H-Low potency agonist wikipedia.org
DOM-CH3-Potent agonist nih.govwikipedia.org
DOET-CH2CH3-Potent agonist nih.gov
DOB-Br-Potent agonist nih.gov
DOI-I-Potent agonist nih.gov
DOBU-n-Butyl-Low efficacy researchgate.net

Metabolic Pathways and Biotransformation of R 2,4 Dimethoxyamphetamine

Phase I Metabolic Transformations

Phase I metabolism of amphetamine-like substances primarily involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For (R)-2,4-DMA, the key Phase I transformations are expected to be O-demethylation, aromatic hydroxylation, and oxidative deamination.

O-demethylation is a common and significant metabolic pathway for compounds containing methoxy (B1213986) groups, such as 2,4-DMA. This process involves the removal of a methyl group from one of the methoxy substituents on the aromatic ring, resulting in the formation of a hydroxyl group. Studies on related dimethoxyamphetamine compounds have demonstrated that O-demethylation is a primary route of metabolism. For instance, in studies with 2,5-dimethoxyamphetamine (B1679032) derivatives, O-demethylation was identified as a major metabolic step. It is plausible that (R)-2,4-DMA undergoes a similar process, leading to the formation of 2-hydroxy-4-methoxyamphetamine and 4-hydroxy-2-methoxyamphetamine. The resulting hydroxylated metabolites are more polar than the parent compound and are susceptible to further metabolism in Phase II.

Table 1: Predicted O-Demethylation Metabolites of (R)-2,4-Dimethoxyamphetamine

Parent CompoundMetabolic ProcessPredicted Metabolite
(R)-2,4-DimethoxyamphetamineO-demethylation at C-2(R)-2-hydroxy-4-methoxyamphetamine
(R)-2,4-DimethoxyamphetamineO-demethylation at C-4(R)-4-hydroxy-2-methoxyamphetamine

Aromatic hydroxylation is another potential Phase I metabolic pathway for (R)-2,4-DMA, where a hydroxyl group is directly added to the aromatic ring. This process increases the polarity of the molecule.

Oxidative deamination is a crucial metabolic pathway for amphetamines, catalyzed by monoamine oxidase (MAO) enzymes. nih.govnih.gov This reaction involves the removal of the amino group from the side chain, leading to the formation of a ketone metabolite, 2,4-dimethoxyphenylacetone. This ketone can then undergo further reduction to the corresponding alcohol or oxidation to a carboxylic acid. Studies on amphetamine and its analogs have consistently shown oxidative deamination to be a significant route of metabolism. nih.gov The presence of the alpha-methyl group in the amphetamine structure, as is the case for 2,4-DMA, can influence the rate and extent of this pathway. nih.gov

Table 2: Predicted Metabolites from Aromatic Hydroxylation and Oxidative Deamination of (R)-2,4-Dimethoxyamphetamine

Parent CompoundMetabolic ProcessPredicted Metabolite
(R)-2,4-DimethoxyamphetamineAromatic Hydroxylation(R)-5-hydroxy-2,4-dimethoxyamphetamine
(R)-2,4-DimethoxyamphetamineOxidative Deamination2,4-dimethoxyphenylacetone

Phase II Conjugation Reactions

Following Phase I transformations, the newly formed functional groups (primarily hydroxyl groups) on the metabolites of (R)-2,4-DMA can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases water solubility and facilitates renal excretion.

Glucuronidation and sulfation are the most common Phase II conjugation reactions for phenolic and alcoholic metabolites. The hydroxylated metabolites of (R)-2,4-DMA, formed through O-demethylation or aromatic hydroxylation, are expected to be substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes catalyze the transfer of glucuronic acid and a sulfonate group, respectively, to the hydroxyl group. Studies on the metabolites of methamphetamine have shown that both glucuronide and sulfate conjugates are formed and excreted in urine. nih.govnih.gov It is highly probable that the hydroxylated metabolites of (R)-2,4-DMA follow a similar fate, leading to the formation of O-glucuronides and O-sulfates. The balance between glucuronidation and sulfation can vary depending on the specific metabolite and the species. nih.gov

Table 3: Predicted Phase II Conjugates of (R)-2,4-Dimethoxyamphetamine Metabolites

Phase I MetaboliteConjugation ReactionPredicted Phase II Metabolite
(R)-2-hydroxy-4-methoxyamphetamineGlucuronidation(R)-2-(glucuronidyloxy)-4-methoxyamphetamine
(R)-2-hydroxy-4-methoxyamphetamineSulfation(R)-2-(sulfoxyoxy)-4-methoxyamphetamine
(R)-4-hydroxy-2-methoxyamphetamineGlucuronidation(R)-4-(glucuronidyloxy)-2-methoxyamphetamine
(R)-4-hydroxy-2-methoxyamphetamineSulfation(R)-4-(sulfoxyoxy)-2-methoxyamphetamine
(R)-5-hydroxy-2,4-dimethoxyamphetamineGlucuronidation(R)-5-(glucuronidyloxy)-2,4-dimethoxyamphetamine
(R)-5-hydroxy-2,4-dimethoxyamphetamineSulfation(R)-5-(sulfoxyoxy)-2,4-dimethoxyamphetamine

Enzymatic Systems Involved in Metabolism

The biotransformation of (R)-2,4-DMA is dependent on the action of specific enzyme systems, primarily the cytochrome P450 superfamily for Phase I reactions.

In Vitro and Ex Vivo Metabolic Models

The metabolic fate of (R)-2,4-Dimethoxyamphetamine, like many xenobiotics, is primarily investigated using a variety of in vitro and ex vivo models designed to simulate the enzymatic processes that occur within the liver. These models are crucial for identifying potential metabolites, elucidating biotransformation pathways, and pinpointing the specific enzymes responsible for metabolism. Common experimental systems include isolated liver microsomes, cultured hepatocytes, and recombinant enzymes. While direct metabolic studies on (R)-2,4-Dimethoxyamphetamine are not extensively detailed in published literature, a robust understanding of its likely biotransformation can be extrapolated from research on structurally analogous dimethoxyamphetamine and methoxyamphetamine compounds.

In vitro studies on amphetamine and its derivatives consistently highlight two principal metabolic routes: oxidative deamination of the ethylamine (B1201723) side chain and modifications to the aromatic ring, such as O-demethylation. researchgate.netresearchgate.net The primary enzyme family responsible for these phase I reactions is the Cytochrome P450 (CYP) superfamily, with one specific isoenzyme playing a predominant role. researchgate.netnih.gov

Research utilizing human liver microsomes (HLM) and microsomes from cells heterologously expressing specific human CYP isoenzymes has been pivotal in identifying the enzymatic basis for the metabolism of related compounds. nih.gov For various 2,5-dimethoxyamphetamine derivatives, such as DOM and DOB, studies have demonstrated that O-demethylation is a major metabolic pathway. nih.gov An initial screening of human CYP enzymes identified CYP2D6 as the key isoenzyme involved in these O-demethylation reactions. nih.gov This finding is consistent with broader research on amphetamines, where CYP2D6 is recognized as the main catalyst for their metabolism. researchgate.netnih.govscispace.com

Hepatocytes, which contain a fuller complement of metabolic enzymes compared to microsomes, offer a more comprehensive in vitro model. Studies using isolated hepatocyte suspensions from humans and various animal species (e.g., rat, dog, monkey) have been employed to study amphetamine metabolism. nih.gov These models have shown that while pathways like aromatic hydroxylation and oxidative deamination are common, significant differences in metabolite profiles and reaction rates can exist between species. researchgate.netnih.gov For instance, in studies of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using hepatocytes from six different species, oxidative deamination was a principal pathway, leading to alcohol and carboxylic acid metabolites. researchgate.net Demethylation was also observed as a subsequent or alternative metabolic step. researchgate.net

The findings from these in vitro models provide a predictive framework for the metabolism of (R)-2,4-Dimethoxyamphetamine. The presence of two methoxy groups on the phenyl ring suggests that O-demethylation is a highly probable and significant metabolic pathway, likely mediated by the CYP2D6 enzyme. Oxidative deamination of the amphetamine side chain represents another expected major route of biotransformation.

Detailed Research Findings from In Vitro Models for Related Compounds

The following tables summarize key findings from in vitro metabolic studies on compounds structurally related to (R)-2,4-Dimethoxyamphetamine. These data illustrate the common experimental models and the recurring metabolic pathways identified for this class of substances.

Table 1: In Vitro Metabolism of 2,5-Dimethoxyamphetamine Derivatives

Compound(s) Studied In Vitro Model Key Pathway(s) Identified Primary Enzyme(s) Implicated
DOM, DOI, DOC, DOB Human Liver Microsomes (HLM) O-demethylation CYP2D6 nih.gov

Table 2: In Vitro Metabolism of Amphetamine and Related Phenethylamines

Compound(s) Studied In Vitro Model Key Pathway(s) Identified
Amphetamine Isolated Hepatocytes (Human, Monkey, Rat, Dog, Rabbit) Aromatic Hydroxylation, Oxidative Deamination nih.gov
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Isolated Hepatocytes (Human, Monkey, Rat, Dog, Rabbit, Mouse) Oxidative Deamination, Demethylation researchgate.net

Pre Clinical Behavioral and Neurobiological Studies of R 2,4 Dimethoxyamphetamine

Rodent Drug Discrimination Paradigms

Drug discrimination paradigms are a valuable tool in preclinical psychopharmacology to assess the subjective effects of psychoactive compounds in animals. In these paradigms, animals are trained to recognize the interoceptive cues produced by a specific drug and to distinguish them from the effects of a vehicle (e.g., saline). The ability of a novel compound to substitute for the training drug suggests that it produces similar subjective effects.

Generalization Patterns with Hallucinogenic Standards

In drug discrimination studies, racemic 2,4-Dimethoxyamphetamine (B6434301) (2,4-DMA) has been shown to fully substitute for the hallucinogenic standard 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) in rodents. This indicates that 2,4-DMA produces interoceptive cues that are qualitatively similar to those of DOM, a well-established serotonergic hallucinogen. This generalization suggests that 2,4-DMA shares a common mechanism of action with classic phenethylamine (B48288) hallucinogens.

Table 1: Generalization of 2,4-Dimethoxyamphetamine to Hallucinogenic Standards in Rodent Drug Discrimination Studies

Training Drug Test Compound Degree of Generalization Animal Model
DOM 2,4-Dimethoxyamphetamine Full Rodent

Absence of Psychostimulant-like Discriminative Stimuli

To differentiate the subjective effects of 2,4-DMA from those of psychostimulants, drug discrimination studies have been conducted using dextroamphetamine as the training drug. Research indicates that racemic 2,4-DMA fails to produce stimulus generalization to dextroamphetamine in these rodent models nih.gov. This lack of substitution suggests that the subjective effects of 2,4-DMA are distinct from those of typical psychostimulants like amphetamine, despite their structural similarities nih.gov.

Table 2: Lack of Generalization of 2,4-Dimethoxyamphetamine to Psychostimulant Standards in Rodent Drug Discrimination Studies

Training Drug Test Compound Degree of Generalization Animal Model
Dextroamphetamine 2,4-Dimethoxyamphetamine No Generalization Rodent

In Vivo Behavioral Assays for Psychedelic-like Effects

Beyond drug discrimination, other behavioral assays in rodents are utilized to screen for potential psychedelic-like activity. One of the most common is the head-twitch response (HTR).

Head-Twitch Response (HTR) in Rodent Models

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for activation of the serotonin (B10506) 5-HT2A receptor, a key target of classic hallucinogens nih.govacs.orgnih.gov. Interestingly, studies investigating the effects of racemic 2,4-DMA in rats have reported that it did not induce head-shake responses that were significantly different from those observed with saline administration researchgate.net. This finding is noteworthy as it suggests that, at the doses tested, 2,4-DMA may not engage the 5-HT2A receptor in a manner or to the extent necessary to elicit this characteristic behavioral response, or that other pharmacological actions of the compound might suppress the expression of the HTR.

Neurobiological Mechanisms Explored in Animal Models

The behavioral effects of hallucinogens are understood to be mediated by their interaction with specific neurotransmitter receptors in the brain. Preclinical studies aim to elucidate these neurobiological mechanisms.

Receptor Occupancy Studies in Animal Brains

Currently, there is a lack of published in vivo receptor occupancy studies for (R)-2,4-Dimethoxyamphetamine in animal brains. Such studies, often employing techniques like positron emission tomography (PET), would be crucial for determining the extent to which this compound binds to specific receptor targets, such as the 5-HT2A receptor, in the living brain and at what doses.

While direct in vivo occupancy data is unavailable, the structural similarity of 2,4-DMA to other phenethylamine hallucinogens like DOM strongly suggests that its primary molecular target is the serotonin 5-HT2A receptor. In vitro receptor binding and functional assays of a wide range of substituted phenethylamines have consistently shown moderate to high affinity for the 5-HT2A receptor researchgate.netnih.gov. It is hypothesized that (R)-2,4-Dimethoxyamphetamine also acts as an agonist or partial agonist at this receptor, and that this interaction is the principal mechanism underlying its hallucinogen-like discriminative stimulus effects. However, without direct in vivo evidence, the precise neurobiological mechanisms of (R)-2,4-Dimethoxyamphetamine in the brain remain to be experimentally confirmed.

Table 3: Mentioned Compounds

Compound Name Abbreviation
(R)-2,4-Dimethoxyamphetamine (R)-2,4-DMA
1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane DOM
Dextroamphetamine

Molecular Imaging Techniques in Pre-clinical Research

Molecular imaging techniques are pivotal in pre-clinical neuropharmacology research, offering non-invasive methods to visualize and quantify biochemical processes within the living brain. These technologies are instrumental in understanding the mechanisms of action of novel psychoactive compounds. However, a comprehensive review of available scientific literature reveals a notable absence of specific molecular imaging studies conducted on (R)-2,4-Dimethoxyamphetamine.

While direct research on (R)-2,4-Dimethoxyamphetamine is not presently available, the methodologies that would be employed for such investigations can be inferred from studies on structurally related substituted amphetamines. Techniques such as Positron Emission Tomography (PET) and autoradiography are standard in the pre-clinical evaluation of psychoactive substances, providing critical data on brain receptor occupancy and distribution.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of neuroreceptor density and occupancy. In the context of psychedelic amphetamines, PET studies often utilize radiolabeled ligands that bind to specific targets, such as serotonin receptors. For instance, a radiolabeled form of the related compound 2,5-Dimethoxy-4-iodoamphetamine (DOI), specifically [¹²⁵I]-R-(−)-DOI, has been developed and used in research to map the distribution of serotonin 5-HT2A receptors, which are key targets for many psychedelic drugs. wikipedia.org Such a technique, if applied to a radiolabeled version of (R)-2,4-Dimethoxyamphetamine, could provide invaluable information on its specific binding sites and the duration of its interaction with these targets in the living brain.

Autoradiography is an ex vivo technique that provides a high-resolution visualization of the distribution of radiolabeled compounds within brain tissue slices. In pre-clinical studies of amphetamines, quantitative autoradiography has been used to assess the neurotoxic effects of high doses of methamphetamine by measuring changes in the density of monoamine uptake sites. nih.gov This method could be similarly applied to investigate the regional brain distribution of radiolabeled (R)-2,4-Dimethoxyamphetamine and to identify the specific neuronal circuits it modulates.

Advanced Analytical Methodologies for R 2,4 Dimethoxyamphetamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of chiral compounds like (R)-2,4-Dimethoxyamphetamine. It allows for the physical separation of the enantiomer from complex mixtures, which is a prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the enantioselective separation of amphetamine-type compounds. The analysis can be approached through direct or indirect methods. mdpi.com Direct methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sciex.com Indirect methods involve a pre-column derivatization step where the enantiomers are reacted with a chiral derivatizing reagent (CDR), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. nih.govrestek.com These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral column, such as a C18 column. nih.govrestek.com

When coupled with tandem mass spectrometry (LC-MS/MS), this technique offers exceptional sensitivity and selectivity, making it ideal for quantifying trace amounts of the compound in biological samples. nanobioletters.comthermofisher.com The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. sciex.com This process provides two levels of specificity (retention time and mass transitions), minimizing interferences and ensuring reliable quantification. oup.comnih.gov

Table 1: Exemplar HPLC and LC-MS/MS Parameters for Chiral Amphetamine Analysis

Parameter Direct Chiral Separation Indirect (Derivatization) Method
Column Chiral Stationary Phase (e.g., Supelco Astec Chirobiotic V2) sciex.com Standard Reversed-Phase (e.g., Kinetex C18) nih.gov
Mobile Phase Methanol with additives like acetic acid and ammonium (B1175870) hydroxide (B78521) sciex.com Isocratic or gradient elution with water and methanol/acetonitrile nih.govnih.gov
Derivatizing Agent Not applicable Marfey's Reagent (FDNPAA) nih.govrestek.com
Detection UV, Diode Array Detector (DAD), MS/MS MS/MS (ESI Negative Mode for FDNPAA derivatives) nih.gov
MS/MS Mode Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion [M+H]⁺ ~196 m/z (for 2,4-DMA) Dependent on derivative

| Product Ions | e.g., transitions similar to 136.1 > 119.1 for amphetamine oup.com | Dependent on derivative |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of amphetamines. However, due to the polar nature of the primary amine group, derivatization is often required to improve chromatographic peak shape and thermal stability. researchgate.net Perfluoroacylated derivatives, such as those formed with trifluoroacetic anhydride (B1165640) (TFA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), are commonly used. ojp.gov

The electron ionization (EI) mass spectra of dimethoxyamphetamine isomers can be very similar, often dominated by a characteristic imine fragment at m/z 44 and ions corresponding to the dimethoxybenzyl cation (m/z 152). researchgate.netnih.gov This lack of mass spectral specificity makes chromatographic separation of the regioisomers critical to avoid misidentification. researchgate.netresearchgate.net The use of different capillary GC columns, such as those with non-polar or polar stationary phases, can achieve the necessary resolution. researchgate.netresearchgate.net

Table 2: GC-MS Analysis Parameters for Dimethoxyamphetamines

Parameter Description
Column Capillary column (e.g., DB-1 MS, Rtx-200) researchgate.netswgdrug.org
Derivatization Required to improve chromatography; common agents include TFA, PFPA, HFBA ojp.gov
Injection Mode Split or splitless
Ionization Mode Electron Ionization (EI) at 70 eV
Key Mass Fragments (Underivatized) m/z 44 (base peak), m/z 152 (dimethoxybenzyl cation) researchgate.net

| Key Mass Fragments (Derivatized) | Varies with agent; provides unique fragmentation pathways for isomer discrimination researchgate.net |

Capillary Electrophoresis (CE) offers an alternative approach for the chiral separation of amphetamines with high efficiency. Enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are widely used as chiral selectors for this purpose. nih.gov The differential interaction of the (R)- and (S)-enantiomers with the cyclodextrin (B1172386) cavity results in different electrophoretic mobilities, enabling their separation.

CE can be coupled with various detectors, including UV-Vis and mass spectrometry (CE-MS), the latter providing enhanced specificity for identification. nih.gov Nonaqueous capillary electrophoresis (NACE) has also been applied for the separation of multiple illicit drugs, including various amphetamines. nih.gov

Table 3: Typical Capillary Electrophoresis Parameters for Amphetamine Enantioseparation

Parameter Description
Capillary Bare fused-silica researchgate.net
Background Electrolyte (BGE) Buffer solution (e.g., phosphate (B84403) or acetate) containing a chiral selector
Chiral Selector Modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) nih.gov
Separation Voltage Typically in the range of 15-30 kV

| Detection | UV-Vis Diode Array Detector (DAD), Mass Spectrometry (MS) nih.gov |

Spectroscopic Identification and Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of (R)-2,4-Dimethoxyamphetamine. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For 2,4-dimethoxyamphetamine (B6434301), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methoxy (B1213986) groups (at different chemical shifts due to their positions at C-2 and C-4), and the protons of the α-methyl-benzeneethanamine side chain. swgdrug.org Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the 2,4-substitution pattern on the aromatic ring. nih.gov While standard NMR cannot differentiate between the (R) and (S) enantiomers, it is definitive for confirming the molecular structure of the compound itself.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-dimethoxyamphetamine would exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring and aliphatic chain, C=C stretching of the aromatic ring, and strong C-O stretching from the two ether (methoxy) groups. spectrabase.comscholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene (B151609) ring in 2,4-dimethoxyamphetamine acts as a chromophore. The compound is reported to exhibit absorption maxima (λmax) at approximately 226 nm and 278 nm, which is characteristic of the dimethoxy-substituted aromatic system. caymanchem.com

Table 4: Compound Names Mentioned

Compound Name Abbreviation
(R)-2,4-Dimethoxyamphetamine (R)-2,4-DMA
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide Marfey's reagent, FDNPAA
Trifluoroacetic anhydride TFA
Pentafluoropropionic anhydride PFPA
Heptafluorobutyric anhydride HFBA

Radioligand Binding Assays for Receptor Profiling

Radioligand binding assays are a cornerstone in pharmacological research, providing a quantitative measure of the interaction between a ligand, such as (R)-2,4-dimethoxyamphetamine, and a receptor. nih.govsygnaturediscovery.com This technique is instrumental in characterizing the binding affinity of a compound for a specific receptor, which is a critical determinant of its pharmacological profile. sygnaturediscovery.com The general principle of these assays involves incubating a radiolabeled ligand with a preparation of tissues, cells, or cell membranes that express the receptor of interest. nih.goveuropeanpharmaceuticalreview.com By measuring the amount of radioactivity bound to the preparation, researchers can determine the density of receptors in the tissue and the affinity of the ligand for the receptor. nih.gov

In the context of (R)-2,4-dimethoxyamphetamine, radioligand binding assays are employed to elucidate its receptor interaction profile, particularly at monoamine receptors, given its structural similarity to other psychoactive amphetamines. nih.govresearchgate.net These assays typically determine the binding affinity (Ki), which is the concentration of the competing drug that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Research on structurally related dimethoxyamphetamines has revealed significant interactions with serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. nih.govresearchgate.net For instance, studies on 2,5-dimethoxyamphetamine (B1679032) derivatives have shown moderate to high affinities for the 5-HT2A receptor, with a preference over 5-HT1A and 5-HT2C receptors. nih.govresearchgate.net It is through the application of radioligand binding assays that such detailed receptor affinity profiles can be established. While specific and comprehensive binding data for (R)-2,4-dimethoxyamphetamine is not as widely published as for its 2,5-dimethoxy isomers, the existing data on related compounds provides a strong indication of its likely targets.

Below is an illustrative data table summarizing the typical receptor binding affinities observed for dimethoxyamphetamine derivatives at various monoamine receptors, as determined by radioligand binding assays.

Receptor SubtypeRadioligandTypical Binding Affinity (Ki, nM) for Dimethoxyamphetamines
Serotonin (B10506) Receptors
5-HT1A[3H]8-OH-DPAT>2700
5-HT2A[3H]Ketanserin8 - 1700
5-HT2C[3H]Mesulergine61 - 4400
Dopamine (B1211576) Receptors
D2[3H]SpiperoneModerate to Low Affinity
Adrenergic Receptors
α1A[3H]PrazosinModerate Affinity
α2A[3H]RauwolscineModerate Affinity
Trace Amine-Associated Receptors
TAAR1[3H]Ephedrine630 - 3100

This table is a composite representation based on data for various dimethoxyamphetamine derivatives and is intended to be illustrative of the expected binding profile for (R)-2,4-dimethoxyamphetamine. nih.govresearchgate.net

Challenges in Analytical Differentiation of Isomers

The analytical differentiation of isomers of 2,4-dimethoxyamphetamine presents a significant challenge for forensic and analytical chemists. researchgate.net This challenge arises from the fact that isomers, by definition, have the same molecular weight and often produce very similar mass spectra under standard gas chromatography-mass spectrometry (GC-MS) conditions. researchgate.net This lack of mass spectral specificity can lead to misidentification, especially when dealing with regioisomers (positional isomers) where the methoxy groups are at different positions on the phenyl ring. researchgate.netnih.gov

Furthermore, the presence of a chiral center in 2,4-dimethoxyamphetamine means it exists as two enantiomers: (R)-2,4-dimethoxyamphetamine and (S)-2,4-dimethoxyamphetamine. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation and differentiation particularly difficult. restek.com However, distinguishing between enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles. researchgate.net

Several analytical strategies have been developed to overcome these challenges:

Chiral Chromatography: This is a direct method for separating enantiomers. google.com It utilizes a chiral stationary phase (CSP) in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. researchgate.net The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov While effective, chiral columns can be expensive. restek.com

Chiral Derivatization: This is an indirect method where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netgcu.ac.uk Diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. restek.com A commonly used CDA for amphetamines is trifluoroacetyl-l-prolyl chloride (L-TPC). gcu.ac.uk The resulting diastereomers can then be resolved and quantified using GC-MS or LC-MS. nih.govgcu.ac.uk

Advanced Spectroscopic Techniques: Techniques like gas chromatography-infrared detection (GC-IRD) can provide additional structural information to differentiate between positional isomers. researchgate.net The infrared spectra are unique for each isomer, allowing for their unambiguous identification. researchgate.net

The choice of analytical method depends on various factors, including the specific isomers to be differentiated, the available instrumentation, and the required sensitivity and selectivity. nih.gov For the definitive identification of (R)-2,4-dimethoxyamphetamine, a combination of chromatographic separation, to distinguish it from positional isomers, and a chiral technique, to differentiate it from its (S)-enantiomer, is often necessary.

Future Directions and Research Opportunities for R 2,4 Dimethoxyamphetamine

Elucidation of Complete Pharmacological Spectrum

A primary focus of future research should be the comprehensive characterization of the pharmacological effects of (R)-2,4-DMA. This involves a multi-faceted approach encompassing both in vitro and in vivo studies to build a detailed understanding of its interactions with biological systems.

In-vitro and In-vivo Studies

Initial in-vitro studies are crucial to determine the binding affinities and functional activities of (R)-2,4-DMA at a wide array of neuroreceptors. While 2,4-DMA has been identified as a low-potency full agonist at the serotonin (B10506) 5-HT2A receptor, its activity at other receptor subtypes, including other serotonergic, dopaminergic, and adrenergic receptors, remains to be systematically evaluated. mdma.ch For many substituted amphetamines, the (R)-enantiomer is often the more potent form, a principle that requires specific verification for 2,4-DMA. nih.gov

Subsequent in-vivo studies in appropriate animal models will be essential to correlate in-vitro findings with physiological and behavioral effects. Rodent drug discrimination tests have suggested that 2,4-DMA lacks psychostimulant properties akin to dextroamphetamine. mdma.ch Further behavioral pharmacology studies could explore its potential psychedelic-like, entactogenic, or other behavioral effects.

Comprehensive Receptor Binding Profile

A comprehensive receptor binding screen is necessary to identify the full range of molecular targets for (R)-2,4-DMA. This should include, but not be limited to, all known serotonin (5-HT) receptor subtypes, dopamine (B1211576) (D) receptors, adrenergic (α and β) receptors, and trace amine-associated receptors (TAARs). The affinity of the compound for these receptors, typically expressed as the inhibition constant (Ki), will provide a quantitative measure of its binding potency.

Functional Activity at Various Receptors

Beyond simple binding affinity, determining the functional activity of (R)-2,4-DMA at its target receptors is critical. Assays to measure agonist, antagonist, or inverse agonist activity will reveal the nature of the compound's interaction with each receptor. For instance, determining the EC50 (half-maximal effective concentration) and Emax (maximum effect) at the 5-HT2A receptor and other identified targets will provide a more complete picture of its pharmacological efficacy.

Neurotransmitter Release and Reuptake Assays

To understand its influence on synaptic neurotransmitter levels, in-vitro assays measuring the ability of (R)-2,4-DMA to induce the release or inhibit the reuptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) are required. Many amphetamine analogues interact with monoamine transporters, though some dimethoxyamphetamines have been shown not to bind to them. uwaterloo.ca Investigating whether (R)-2,4-DMA follows this trend is a key research question.

Comprehensive Metabolic Profiling and Enzyme Kinetics

Understanding the metabolic fate of (R)-2,4-DMA is paramount for any future preclinical or clinical development. This involves identifying the metabolic pathways, the enzymes responsible, and the pharmacokinetic properties of the compound.

In-vitro and In-vivo Metabolic Studies

In-vitro metabolism studies using human liver microsomes and hepatocytes can provide initial insights into the primary metabolic pathways, such as O-demethylation, which is a common route for other dimethoxyamphetamine derivatives. researchgate.net In-vivo studies in animal models will then be necessary to confirm these findings and identify the full range of metabolites present in biological fluids.

Role of Cytochrome P450 and Other Enzymes

Studies on related compounds suggest a significant role for cytochrome P450 enzymes, particularly CYP2D6, in the metabolism of dimethoxyamphetamines. researchgate.net Research should focus on identifying the specific CYP isozymes responsible for the metabolism of (R)-2,4-DMA. Understanding potential genetic polymorphisms in these enzymes will be important for predicting inter-individual variability in response.

Pharmacokinetic Studies and Enzyme Kinetics

Detailed pharmacokinetic studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of (R)-2,4-DMA. This includes determining key parameters such as half-life, bioavailability, and volume of distribution. Enzyme kinetic studies will provide data on the efficiency of the metabolic enzymes, including the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Refinement of Stereoselective Synthetic Methodologies

The availability of enantiomerically pure (R)-2,4-DMA is a prerequisite for accurate pharmacological and metabolic studies. Future research should focus on developing and optimizing efficient and scalable stereoselective synthetic routes.

Development of Novel Asymmetric Synthesis Routes

While general methods for the asymmetric synthesis of amphetamines exist, specific and optimized routes for (R)-2,4-DMA are needed. One promising approach involves the regioselective addition of a 2,4-dimethoxyphenyl lithium reagent to enantiomerically pure (S)-(+)-propylene oxide, followed by conversion of the resulting alcohol to the amine. mdma.ch Another established method is the condensation of 2,4-dimethoxyphenyl-2-propanone with a chiral amine, such as (R)-α-methylbenzylamine, to form diastereomeric imines, which can be separated and then hydrogenated and debenzylated to yield the desired enantiomer.

Optimization of Chiral Resolution Techniques

For cases where a racemic mixture of 2,4-DMA is synthesized, efficient chiral resolution techniques are essential. This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation through crystallization. Future work could explore more modern and efficient resolution techniques, such as chiral chromatography.

Scale-up and Process Chemistry Considerations

For any potential future applications, the development of a scalable and economically viable synthesis of (R)-2,4-DMA will be necessary. This involves optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods.

Advanced Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry can provide valuable insights into the structure-activity relationships and physicochemical properties of (R)-2,4-DMA, guiding further experimental work.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations can be used to predict the binding modes of (R)-2,4-DMA at various receptor targets. This can help to rationalize observed binding affinities and guide the design of analogues with improved selectivity or potency.

Quantum Chemical Calculations

Quantum chemical calculations can be employed to determine the electronic properties, conformational preferences, and reactivity of (R)-2,4-DMA. This information can contribute to a deeper understanding of its interaction with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

By comparing the properties of (R)-2,4-DMA with a series of structurally related compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models can help to identify the key structural features that determine the pharmacological activity of this class of molecules.

Exploration of Novel Pre-clinical Models and Applications

Based on a comprehensive understanding of its pharmacology and metabolism, future research can explore the potential of (R)-2,4-DMA in novel pre-clinical models and for various research applications.

Investigation in Animal Models of Neurological and Psychiatric Disorders

Depending on its elucidated pharmacological profile, (R)-2,4-DMA could be investigated in animal models of various neurological and psychiatric conditions. For example, if it demonstrates significant activity at specific serotonin receptors, its potential effects in models of depression, anxiety, or obsessive-compulsive disorder could be explored.

Use as a Pharmacological Tool to Probe Receptor Function

As a specific ligand for certain receptors, enantiomerically pure (R)-2,4-DMA could serve as a valuable pharmacological tool to investigate the physiological roles of these receptors in the central nervous system.

Potential as a Radioligand for in-vivo Brain Imaging

If (R)-2,4-DMA exhibits high affinity and selectivity for a particular receptor, a radiolabeled version could potentially be developed for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This would allow for the in-vivo visualization and quantification of the target receptor in the brain.

Q & A

Q. What open-data frameworks support reproducibility in (R)-2,4-Dimethoxyamphetamine research?

  • Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) data repositories like Chemotion or RADAR4Chem to share raw NMR/MS datasets and experimental protocols. Collaborative platforms (e.g., NFDI4Chem) enable cross-validation of behavioral or pharmacokinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.